molecular formula C22H17NO5 B13071107 3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B13071107
M. Wt: 375.4 g/mol
InChI Key: KMYUIROGSMBLNN-SDNWHVSQSA-N
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Description

3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound with a molecular weight of 375.38 g/mol It is characterized by its unique structure, which includes a quinoline core fused with a cyclopentane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves the condensation of 2-(carboxymethoxy)benzaldehyde with cyclopenta[b]quinoline-9-carboxylic acid under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific non-covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the carboxymethoxyphenyl group in 3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid imparts unique chemical properties, such as increased solubility and the ability to participate in specific chemical reactions. This makes it distinct from other similar compounds and valuable for various scientific applications.

Properties

Molecular Formula

C22H17NO5

Molecular Weight

375.4 g/mol

IUPAC Name

(3E)-3-[[2-(carboxymethoxy)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C22H17NO5/c24-19(25)12-28-18-8-4-1-5-13(18)11-14-9-10-16-20(22(26)27)15-6-2-3-7-17(15)23-21(14)16/h1-8,11H,9-10,12H2,(H,24,25)(H,26,27)/b14-11+

InChI Key

KMYUIROGSMBLNN-SDNWHVSQSA-N

Isomeric SMILES

C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=CC=CC=C4OCC(=O)O)C(=O)O

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4OCC(=O)O)C(=O)O

Origin of Product

United States

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